molecular formula C24H22N2O5S B3860800 methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3860800
M. Wt: 450.5 g/mol
InChI Key: CKZKXZWXCFPGGU-UNOMPAQXSA-N
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Description

Methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a benzylidene moiety at the C2 position (substituted with 2,4-dimethoxy groups), a methyl group at C7, a phenyl group at C5, and a methyl ester at C6 (Figure 1). The (2Z)-configuration of the benzylidene group is critical for its stereochemical stability and intermolecular interactions .

Synthesis: This compound is typically synthesized via a condensation reaction between a 5-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative and chloroacetic acid in the presence of an aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) under acidic conditions (e.g., acetic anhydride and sodium acetate). The reaction proceeds via Knoevenagel condensation, forming the benzylidene bridge and cyclizing to yield the thiazolo[3,2-a]pyrimidine scaffold .

Properties

IUPAC Name

methyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(15-8-6-5-7-9-15)26-22(27)19(32-24(26)25-14)12-16-10-11-17(29-2)13-18(16)30-3/h5-13,21H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZKXZWXCFPGGU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes and analyzes available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its potential pharmacological properties. The synthesis of this compound typically involves the reaction of various precursors under specific conditions to yield the desired thiazolo[3,2-a]pyrimidine derivatives. Various methods such as cyclization reactions and condensation processes are employed to achieve high yields and purity of the final product .

1. Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating a series of synthesized compounds, it was found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (mg/mL)Activity Against
Compound A0.004–0.03E. cloacae
Compound B>1000E. coli

These findings suggest that modifications in the structure can enhance the antimicrobial efficacy of these compounds compared to standard antibiotics like ampicillin .

2. Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been explored in various studies. Compounds derived from this scaffold have shown promise in reducing inflammation markers in vitro and in vivo. For example, certain derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzylidene moiety significantly influenced their anti-inflammatory potency .

3. Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been studied for their anticancer properties. Some compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases:

Cell LineIC50 (µM)Mechanism of Action
MCF-7<10Apoptosis
HepG-2<15Cell Cycle Arrest

In particular, the presence of methoxy groups on the phenyl ring has been associated with enhanced cytotoxicity due to increased lipophilicity and better interaction with cellular targets .

Case Studies

Several case studies highlight the biological activity of thiazolo[3,2-a]pyrimidines:

  • Antibacterial Screening : A series of thiazolo[3,2-a]pyrimidine derivatives were screened against a panel of bacteria. Compounds exhibited varying degrees of activity with some surpassing traditional antibiotics in efficacy.
  • In Vivo Anti-inflammatory Studies : Animal models treated with selected thiazolo[3,2-a]pyrimidines showed reduced paw edema compared to control groups, indicating significant anti-inflammatory effects.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain thiazolo[3,2-a]pyrimidines effectively inhibited tumor cell proliferation through mechanisms involving apoptosis.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the target compound, typically involves various methods such as one-pot procedures and cyclization reactions using polyphosphoric acid. For instance, a recent study reported an efficient method for synthesizing thiazolo[3,2-a]pyrimidine derivatives through the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides . The structural characterization of synthesized compounds is often confirmed using techniques like NMR spectroscopy and X-ray diffraction analysis .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For example:

  • Cytotoxicity Studies : Compounds derived from thiazolo[3,2-a]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. In particular, methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate showed potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines with IC50 values ranging from 9.8 to 35.9 µM .
  • Mechanistic Insights : Future studies are needed to elucidate the precise mechanisms underlying the anticancer effects of these compounds to inform clinical applications .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research has indicated moderate antibacterial activity against various pathogens when tested against reference drugs. The lipophilicity of these compounds plays a crucial role in their biological activity and can be optimized through structural modifications .

Antidiabetic and Antifungal Effects

In addition to their antitumor and antimicrobial properties, some thiazolo[3,2-a]pyrimidine derivatives have demonstrated antidiabetic and antifungal activities. These findings highlight the versatility of this compound class in addressing multiple therapeutic areas .

Case Studies

Case Study 1: Antitumor Efficacy
A study focused on synthesizing new derivatives of thiazolo[3,2-a]pyrimidines assessed their efficacy against human cancer cell lines. The results indicated that specific substitutions on the thiazolopyrimidine structure significantly enhanced cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells .

Case Study 2: Antimicrobial Screening
Another investigation evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties. The results showed that certain compounds exhibited improved antibacterial activity compared to traditional antibiotics, suggesting potential for further development as antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur atom and pyrimidine nitrogen atoms act as nucleophilic sites. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 in acetone to form S-alkylated derivatives.

  • Acylation : Acetyl chloride introduces acetyl groups at the thiazole sulfur, forming sulfonium salts.

Table 1: Nucleophilic Substitution Conditions and Yields

ReagentSolventCatalystTemperatureYield (%)
Methyl iodideAcetoneK2_2CO3_360°C78–85
Acetyl chlorideDCMPyridine0–25°C65–72

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}_3\text{OH}

  • Conditions : 1M NaOH in ethanol/water (1:1), reflux for 4–6 hours.

  • Yield : 82–90% (confirmed via 1^1H NMR loss of ester peak at δ 3.6–3.8 ppm).

Oxidation Reactions

The dihydropyrimidine ring is susceptible to oxidation:

  • With KMnO4_44 : Forms a pyrimidine-2,4-dione derivative under acidic conditions .

  • With H2_22O2_22 : Selectively oxidizes the thiazole sulfur to a sulfoxide .

Table 2: Oxidation Reaction Outcomes

Oxidizing AgentProductConditionsYield (%)
KMnO4_4Pyrimidine-2,4-dioneH2_2SO4_4, 80°C68
H2_2O2_2Thiazole sulfoxideAcetic acid, 50°C74

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

  • Product : Forms a bicyclic adduct with regioselectivity influenced by methoxy substituents .

  • Kinetics : Second-order rate constant k=1.2×103k = 1.2 \times 10^{-3} L·mol1^{-1}·s1^{-1} at 25°C .

Biological Target Interactions

While primarily a chemical reactivity analysis, the compound’s thiazolo-pyrimidine core interacts with enzymes such as CDC25B phosphatases:

  • Inhibition Mechanism : Competes with the substrate-binding site (mixed inhibition pattern) .

  • IC50_{50}50 : 4.5 μM for CDC25B inhibition, validated via enzyme kinetics .

Demethylation of Methoxy Groups

Under strong acidic conditions (e.g., HBr/AcOH), the 2,4-dimethoxybenzylidene group undergoes demethylation:

  • Product : 2,4-Dihydroxybenzylidene derivative.

  • Conditions : 48% HBr, reflux for 8 hours (yield: 70%).

Key Structural Insights from Crystallography

  • The thiazole and pyrimidine rings are fused in a cis conformation, creating a non-planar structure .

  • Dihedral angles between the benzylidene and phenyl groups range from 85–92°, influencing steric interactions during reactions .

Comparison with Similar Compounds

Key Properties :

  • Crystallography : The central pyrimidine ring adopts a puckered conformation, deviating from planarity by ~0.224 Å, as observed in analogous structures. The dihedral angle between the thiazolo[3,2-a]pyrimidine core and the benzylidene-substituted aromatic ring is ~80°, influencing molecular packing and hydrogen-bonding networks .

Thiazolo[3,2-a]pyrimidine derivatives share a common core but differ in substituents, which modulate electronic, steric, and pharmacological properties. Below is a systematic comparison (Table 1):

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]Pyrimidines
Compound Name Substituents (R1, R2, R3, R4) Key Properties Biological Activity Ref.
Target Compound R1: 2,4-Dimethoxybenzylidene
R2: Methyl
R3: Phenyl
R4: Methyl ester
Crystalline, Z-configuration, planar deviation = 0.224 Å Potential antitumor (inferred)
Ethyl 2-(2-Fluorobenzylidene)-7-methyl-3-oxo-5-phenyl analog R1: 2-Fluorobenzylidene
R4: Ethyl ester
Enhanced dipole due to F-substituent; dihedral angle = 85° Antibacterial (moderate)
Ethyl 2-(2,4,6-Trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl analog R1: 2,4,6-Trimethoxybenzylidene
R4: Ethyl ester
High steric bulk; reduced solubility in polar solvents Not reported
Ethyl 2-(4-Cyanobenzylidene)-7-methyl-3-oxo-5-(5-methylfuran-2-yl) analog R1: 4-Cyanobenzylidene
R3: 5-Methylfuran-2-yl
R4: Ethyl ester
Electron-withdrawing CN group; IR ν(CN) = 2209 cm⁻¹ Cytotoxicity (IC₅₀ = 12 µM)
Ethyl 2-(2-Hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl analog R1: 2-Hydroxybenzylidene
R4: Ethyl ester
Strong H-bonding via phenolic -OH; planar deviation = 0.18 Å Antitumor (IC₅₀ = 8 µM)
Key Findings :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-cyano in ) enhance cytotoxicity, likely by increasing electrophilicity and DNA-binding affinity. Methoxy groups (as in the target compound) improve solubility and bioavailability but may reduce potency compared to hydroxylated analogs .

Crystallographic Trends: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) increase dihedral angles (>80°), leading to distorted molecular packing and weaker π-π stacking . Hydrogen-bond donors (e.g., 2-hydroxybenzylidene) stabilize crystal lattices via C–H···O interactions, improving thermal stability .

Stereochemical Stability: The Z-configuration of the benzylidene group is conserved across analogs, confirmed by NOESY and X-ray studies. E-isomers are rarely observed due to steric clashes between substituents .

Q & A

Q. What are the common synthetic routes for preparing methyl (2Z)-thiazolo[3,2-a]pyrimidine derivatives?

Synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with thiazolo[3,2-a]pyrimidine precursors. For example, cyclocondensation of ethyl acetoacetate derivatives with thioureas or thioamides under acidic conditions forms the thiazole ring, followed by benzylidene group introduction via Knoevenagel condensation . Reaction optimization (e.g., solvent choice, catalyst) is critical for yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography is definitive for resolving molecular geometry, as seen in studies of similar compounds (e.g., triclinic crystal systems with Z = 4, R factors < 0.06) .
  • NMR (1H/13C) identifies substituent environments (e.g., methoxy, benzylidene protons).
  • IR spectroscopy confirms functional groups like carbonyl (C=O at ~1700 cm⁻¹) and C=N stretches .

Q. What role do the thiazolo[3,2-a]pyrimidine and benzylidene moieties play in potential bioactivity?

The thiazole and pyrimidine rings are pharmacophores associated with antimicrobial and anticancer activities in related compounds . The benzylidene group’s electron-withdrawing/donating substituents (e.g., methoxy, fluoro) may modulate electronic properties and binding interactions .

Advanced Questions

Q. How do substituents on the benzylidene group influence crystal packing and intermolecular interactions?

Substituents like methoxy, fluoro, or carboxy groups affect π-π stacking, hydrogen bonding, and van der Waals interactions. For example:

  • 2,4-Dimethoxybenzylidene enhances planar stacking due to methoxy’s electron-donating effects .
  • Fluoro substituents introduce halogen bonding, as seen in triclinic systems with shortened F···H contacts (~2.6 Å) . Comparative studies of analogs (e.g., 2,4,6-trimethoxy vs. 4-carboxybenzylidene) reveal packing efficiency variations .

Q. What methodological challenges arise in determining the Z/E configuration of the benzylidene moiety?

The Z-configuration (e.g., in ) is confirmed via X-ray crystallography, as NMR alone may not resolve geometric isomerism due to overlapping signals. Computational methods (DFT) can predict stability differences between isomers .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Cross-validation : Use complementary techniques (e.g., NOESY NMR for spatial proximity vs. X-ray for absolute configuration).
  • Dynamic vs. static structures : Solution-phase NMR may show conformational flexibility, while X-ray captures a single crystal state .
  • Density functional theory (DFT) calculations reconcile discrepancies by modeling electronic environments .

Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) accelerates Knoevenagel condensations .
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, room temperature for crystallization) minimizes side reactions .

Q. What are key considerations in designing comparative studies to evaluate substituent effects on physicochemical properties?

  • Systematic variation : Synthesize analogs with substituents differing in electronic (e.g., -OCH₃ vs. -NO₂) or steric profiles .
  • Crystallographic analysis : Compare unit cell parameters (e.g., β angles in monoclinic systems) to assess packing efficiency .
  • Computational modeling : Use molecular docking or QSAR to predict bioactivity trends based on substituent electronic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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methyl (2Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.